molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No. B6148322
CAS RN: 167371-39-3
M. Wt: 181.6
InChI Key:
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Description

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular formula of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is C8H8ClN3 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .


Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is 181.62222 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Mechanism of Action

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Safety and Hazards

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . This allows structural modifications throughout its periphery. The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2-amino-4-chloropyrimidine to form the final product, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.", "Starting Materials": ["5-ethyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "2-amino-4-chloropyrimidine"], "Reaction": ["Step 1: React 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride.", "Step 2: React 5-ethyl-1H-pyrazole-3-carbonyl chloride with 2-amino-4-chloropyrimidine to form 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine."] }

CAS RN

167371-39-3

Product Name

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C8H8ClN3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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